molecular formula C18H20N2O B015659 6-Benzyloxygramine CAS No. 57765-22-7

6-Benzyloxygramine

Cat. No.: B015659
CAS No.: 57765-22-7
M. Wt: 280.4 g/mol
InChI Key: ARPLSLHBKDIBNO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

6-Benzyloxygramine primarily targets the N-terminal domain (N-NTD) of the nucleocapsid protein of coronaviruses such as MERS-CoV and SARS-CoV-2 . The N-NTD plays a crucial role in the replication cycle of the virus, making it an attractive target for antiviral drug design .

Mode of Action

This compound interacts with its target through hydrophobic interactions . It stabilizes the N-NTD dimers, leading to abnormal oligomerization of the N protein . This interaction is facilitated by a conserved hydrophobic cavity on the three-dimensional dimeric structure of the N-NTD, which is suitable for targeted drug screening .

Biochemical Pathways

It’s known that the compound’s interaction with the n-ntd leads toabnormal oligomerization of the N protein . This could potentially disrupt the normal replication cycle of the virus, thereby exerting its antiviral effects.

Pharmacokinetics

Research on similar compounds, such as o6-benzylguanine, suggests that these compounds can penetrate the cerebrospinal fluid (csf), which could be relevant for treating neurological manifestations of viral infections .

Result of Action

The primary result of this compound’s action is the stabilization of N-NTD dimers and abnormal oligomerization of the N protein . This could potentially interfere with the normal function of the N protein, disrupting the replication cycle of the virus and exerting antiviral effects .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability, efficacy, and mode of action .

Biochemical Analysis

Biochemical Properties

It is known that it is a PPARγ agonist , which suggests that it may interact with peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.

Molecular Mechanism

As a PPARγ agonist , it may bind to PPARs and modulate the transcription of target genes

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Benzyloxygramine can be synthesized from formaldehyde, 6-benzyloxyindole, and dimethylamine . The synthetic route involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyloxygramine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 6-hydroxylated derivatives.

    Reduction: Reduction reactions can convert it into different indole derivatives.

    Substitution: It can undergo substitution reactions, particularly at the indole nitrogen or the benzyloxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.

Major Products:

    Oxidation: 6-Hydroxylated derivatives.

    Reduction: Various indole derivatives.

    Substitution: Substituted indole compounds.

Comparison with Similar Compounds

    6-Benzyloxyindole: A precursor in the synthesis of 6-benzyloxygramine.

    6-Hydroxygramine: An oxidation product of this compound.

    6-Benzyloxyindole-3-carboxaldehyde: An intermediate in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific structure that allows it to act as a PPARγ agonist, making it valuable in metabolic research and drug development .

Properties

IUPAC Name

N,N-dimethyl-1-(6-phenylmethoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-10-16(8-9-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPLSLHBKDIBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293837
Record name 6-Benzyloxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57765-22-7
Record name 57765-22-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Benzyloxygramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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